Technical Guide: 4-(2-Methylphenyl)benzonitrile (CAS No. 189828-30-6)
Technical Guide: 4-(2-Methylphenyl)benzonitrile (CAS No. 189828-30-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methylphenyl)benzonitrile, also known as 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile or o-tolylbenzonitrile (OTBN), is a pivotal intermediate in the synthesis of a class of blockbuster antihypertensive drugs known as sartans.[1][2][3] These drugs are Angiotensin II Receptor Blockers (ARBs), which play a crucial role in the management of hypertension and other cardiovascular diseases.[4] The unique biphenylnitrile structure of this compound serves as a critical scaffold for the elaboration into complex pharmaceutical agents like Valsartan, Losartan, and Candesartan.[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and its significant role in drug development, tailored for a scientific audience.
Chemical and Physical Properties
4-(2-Methylphenyl)benzonitrile is a stable organic compound under standard conditions.[4] Its structure features a benzonitrile moiety linked to a 2-methylphenyl (o-tolyl) group. This substitution pattern imparts specific steric and electronic properties that are leveraged in its synthetic applications.[4]
Table 1: Physicochemical Properties of 4-(2-Methylphenyl)benzonitrile
| Property | Value | Reference |
| CAS Number | 189828-30-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(2-methylphenyl)benzonitrile | --INVALID-LINK-- |
| Appearance | Pale yellow solid | [Various Supplier Data] |
| Melting Point | 46-48 °C | CN102964271B |
Spectral Data
The structural elucidation of 4-(2-Methylphenyl)benzonitrile is confirmed through various spectroscopic techniques.
Table 2: Summary of Spectral Data for 4-(2-Methylphenyl)benzonitrile
| Technique | Key Data | Source |
| ¹³C NMR | Spectral data available | --INVALID-LINK-- |
| GC-MS | Mass spectrum available | --INVALID-LINK-- |
| FTIR | Vapor phase IR spectrum available | --INVALID-LINK-- |
Note: Detailed spectra can be accessed through the provided PubChem link. Interpretation of the spectra is consistent with the assigned structure, showing characteristic signals for the aromatic protons and carbons, the methyl group, and the nitrile functional group.
Synthesis of 4-(2-Methylphenyl)benzonitrile
The most common and industrially significant method for the synthesis of 4-(2-Methylphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms the C-C bond between an aryl halide and an arylboronic acid, offering high yields and good functional group tolerance.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(2-Methylphenyl)benzonitrile from 4-bromobenzonitrile and 2-methylphenylboronic acid.
Materials:
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4-Bromobenzonitrile
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2-Methylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst system.
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Add a 4:1 mixture of toluene and water as the solvent.
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.
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Cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2-Methylphenyl)benzonitrile as a pale yellow solid.
Application in Drug Development: Synthesis of Sartans
4-(2-Methylphenyl)benzonitrile is a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure.[1][2][4] The renin-angiotensin system (RAS) is a key hormonal cascade that regulates blood pressure. Angiotensin II, a potent vasoconstrictor, is the primary active component of this system. ARBs function by blocking the angiotensin II type 1 (AT₁) receptor, thus preventing the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[6]
The synthesis of sartans, such as valsartan, involves the chemical modification of 4-(2-Methylphenyl)benzonitrile. A key transformation is the conversion of the nitrile group into a tetrazole ring, which acts as a bioisostere for a carboxylic acid group, and the subsequent elaboration of the biphenyl scaffold. While 4-(2-Methylphenyl)benzonitrile itself is not known to have significant direct biological activity on the AT₁ receptor, its structural framework is essential for the final drug molecule to bind effectively to the receptor.
Safety and Handling
While not classified as hazardous under standard conditions, 4-(2-Methylphenyl)benzonitrile should be handled with appropriate laboratory safety precautions.[4] This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Due to its reactivity and potential health effects from prolonged exposure, it is recommended to handle the compound in a well-ventilated area or a fume hood.[4]
Conclusion
4-(2-Methylphenyl)benzonitrile is a compound of significant interest to the pharmaceutical and chemical industries. Its primary importance lies in its role as a key intermediate in the synthesis of sartan-class antihypertensive drugs. The well-established Suzuki-Miyaura coupling provides an efficient route for its large-scale production. A thorough understanding of its properties, synthesis, and application is essential for researchers and professionals involved in the development of cardiovascular therapeutics. Further research into novel synthetic routes and potential applications in other areas of medicinal chemistry and materials science may unveil new opportunities for this versatile molecule.
References
- 1. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
